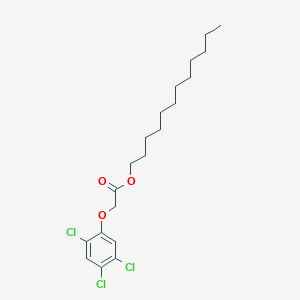
Dodecyl (2,4,5-trichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl (2,4,5-trichlorophenoxy)acetate: is an organic compound that belongs to the class of chlorophenoxyacetic acid esters. This compound is characterized by the presence of a dodecyl group attached to the oxygen atom of the 2,4,5-trichlorophenoxyacetic acid moiety. It is primarily used in various industrial and agricultural applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with dodecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Dodecyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 2,4,5-trichlorophenoxyacetic acid and dodecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or aldehydes.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and dodecanol.
Oxidation: Carboxylic acids or aldehydes derived from the dodecyl chain.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorophenoxyacetic acid derivatives.
Biology: Investigated for its potential effects on plant growth and development due to its structural similarity to auxins, a class of plant hormones.
Medicine: Explored for its potential use in drug delivery systems and as a model compound for studying the pharmacokinetics of ester-based drugs.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to act as a defoliant and growth regulator.
Wirkmechanismus
The mechanism of action of dodecyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that result in the activation of genes involved in cell elongation and division. This leads to abnormal growth patterns and ultimately the defoliation of the plant.
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trichlorophenoxyacetic acid: The parent compound, which is also used as a herbicide and defoliant.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxyacetic acid derivative with similar herbicidal properties.
Dodecyl (2,4-dichlorophenoxy)acetate: A structurally similar compound with two chlorine atoms on the aromatic ring.
Uniqueness: Dodecyl (2,4,5-trichlorophenoxy)acetate is unique due to the presence of three chlorine atoms on the aromatic ring, which enhances its herbicidal activity and persistence in the environment. The dodecyl group also contributes to its lipophilicity, making it more effective in penetrating plant tissues.
Eigenschaften
CAS-Nummer |
60423-89-4 |
|---|---|
Molekularformel |
C20H29Cl3O3 |
Molekulargewicht |
423.8 g/mol |
IUPAC-Name |
dodecyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C20H29Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-25-20(24)15-26-19-14-17(22)16(21)13-18(19)23/h13-14H,2-12,15H2,1H3 |
InChI-Schlüssel |
OMLAMZCYZGRKTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
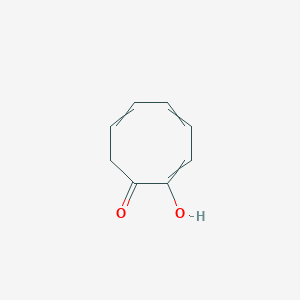
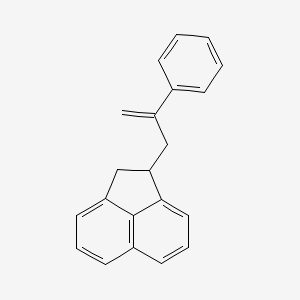


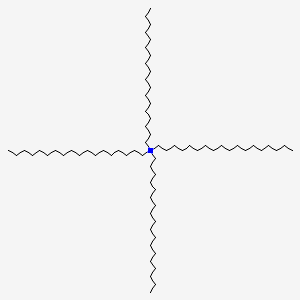
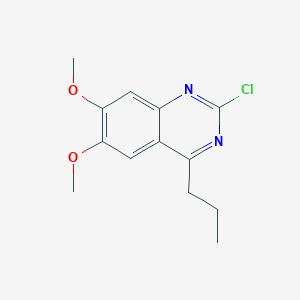
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)
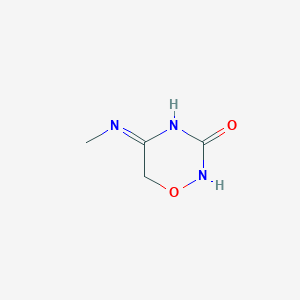
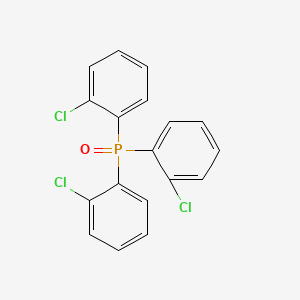
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

